

# A Technical Guide to the Spectroscopic Data of Cyclobutyl Methyl Ketone

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## Compound of Interest

Compound Name: Cyclobutyl methyl ketone

Cat. No.: B1346604

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## Introduction

**Cyclobutyl methyl ketone** (CAS No: 3019-25-8), also known as acetylcyclobutane, is a cyclic ketone with the molecular formula  $C_6H_{10}O$  and a molecular weight of 98.14 g/mol. [1] A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and quality control in research and industrial applications. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **cyclobutyl methyl ketone**, intended for researchers, scientists, and professionals in drug development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

### $^1H$ NMR Spectroscopy

The  $^1H$  NMR spectrum of **cyclobutyl methyl ketone** is characterized by signals arising from the methyl protons and the protons of the cyclobutyl ring. Based on the available spectral data, the following chemical shifts and multiplicities are observed. [2]

Table 1:  $^1H$  NMR Spectroscopic Data for **Cyclobutyl Methyl Ketone**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~3.2	Multiplet	1H	CH (methine)
~2.1	Singlet	3H	CH <sub>3</sub> (methyl)
~2.0 - 2.3	Multiplet	4H	CH <sub>2</sub> (methylene)
~1.8 - 2.0	Multiplet	2H	CH <sub>2</sub> (methylene)

Note: The chemical shifts for the cyclobutyl protons are approximate and may overlap.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule. For **cyclobutyl methyl ketone**, five distinct signals are expected, corresponding to the carbonyl carbon, the methyl carbon, and the three unique carbons of the cyclobutyl ring.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **Cyclobutyl Methyl Ketone**

Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment
> 200	Quaternary	C=O (carbonyl)
~45-55	Methine	CH (methine)
~25-35	Methylene	CH <sub>2</sub> (methylene)
~15-25	Methylene	CH <sub>2</sub> (methylene)
~20-30	Methyl	CH <sub>3</sub> (methyl)

Note: These are predicted chemical shifts based on typical values for similar functional groups. [\[3\]](#)[\[4\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **cyclobutyl methyl ketone** is

dominated by a strong absorption band corresponding to the carbonyl (C=O) group.

Table 3: Key IR Absorption Bands for **Cyclobutyl Methyl Ketone**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
~2950	Strong	C-H Stretch	Alkane
~1715	Strong	C=O Stretch	Ketone
~1450	Medium	C-H Bend	Alkane

Note: The C=O stretching frequency for saturated ketones typically appears around 1715 cm<sup>-1</sup>.  
[\[5\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of **cyclobutyl methyl ketone** shows a molecular ion peak and several fragment ions resulting from the cleavage of the molecule.

Table 4: Predicted Mass Spectrometry Data for **Cyclobutyl Methyl Ketone**

m/z	Relative Intensity	Assignment
98	Moderate	[M] <sup>+</sup> (Molecular Ion)
83	Moderate	[M - CH <sub>3</sub> ] <sup>+</sup>
55	Strong	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
43	Strong (Base Peak)	[CH <sub>3</sub> CO] <sup>+</sup>

Note: The fragmentation pattern is dominated by alpha-cleavage, which is the breaking of the bonds adjacent to the carbonyl group.  
[\[6\]](#)[\[7\]](#)

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

## NMR Spectroscopy

A sample of **cyclobutyl methyl ketone** (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of  $\text{CDCl}_3$ ) in a 5 mm NMR tube. The spectrum is recorded on a 300 MHz or higher NMR spectrometer.  $^1\text{H}$  NMR spectra are typically acquired with 16-32 scans, and  $^{13}\text{C}$  NMR spectra with 1024 or more scans due to the lower natural abundance of the  $^{13}\text{C}$  isotope. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like **cyclobutyl methyl ketone**, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is typically recorded over the range of  $4000\text{-}400\text{ cm}^{-1}$ .

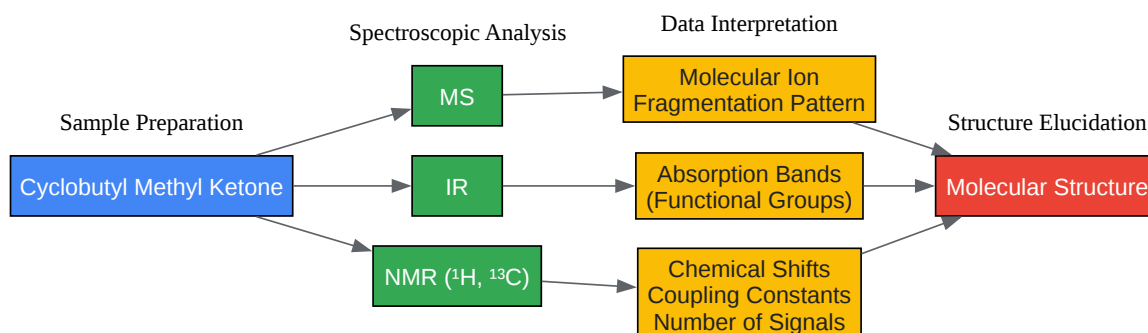
## Mass Spectrometry

The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of **cyclobutyl methyl ketone** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The molecules are ionized by a high-energy electron beam (typically 70 eV), leading to the formation of the molecular ion and various fragment ions. The ions are then separated by their mass-to-charge ratio and detected.

[8]

## Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of **cyclobutyl methyl ketone**.



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Caption: Workflow for Spectroscopic Analysis of **Cyclobutyl Methyl Ketone**.

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